molecular formula C14H22FNO5 B8428964 1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate

1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate

Cat. No.: B8428964
M. Wt: 303.33 g/mol
InChI Key: HNMJAPQVEGTADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate is a synthetic organic compound belonging to the class of azepanes. Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of tert-butyl, ethyl, and fluoro substituents, along with two ester groups and a ketone functional group.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 4-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H22FNO5

Molecular Weight

303.33 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-fluoro-5-oxoazepane-1,4-dicarboxylate

InChI

InChI=1S/C14H22FNO5/c1-5-20-11(18)14(15)7-9-16(8-6-10(14)17)12(19)21-13(2,3)4/h5-9H2,1-4H3

InChI Key

HNMJAPQVEGTADI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCN(CCC1=O)C(=O)OC(C)(C)C)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

NaH (2.66 g, 105 mmol) was suspended in THF (300 mL) and cooled to 0° C., and 1-tert-butyl 4-ethyl 5-oxoazepane-1,4-dicarboxylate (30 g, 105 mmol) was added as THF solution (550 mL) using an addition funnel over 30 minutes. The mixture was stirred for 30 minutes and then diluted with DMF (200 mL). Selectfluor (41.0 g, 116 mmol) was added as a DMF solution (200 mL). The mixture was warmed to ambient temperature and stirred for 2 hours. The mixture was then concentrated to remove THF and diluted with 1N KHSO4 (300 mL), water (300 mL) and EtOAc (750 mL). The organic layer was washed with brine (2×250 mL). The combined aqueous layers were washed with EtOAc (200 mL) and this organic layer was washed with brine (200 mL). The combined organic layers were then dried over Na2SO4, filtered and concentrated. The crude product was passed through a silica gel plug (1 kg, 20 to 40% EtOAc/hexanes) to provide 23.6 g (74%) of the product as a colorless oil.
Name
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
550 mL
Type
solvent
Reaction Step Two
Quantity
41 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
74%

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